Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
Description
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a sulfinate salt featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and a sulfinate moiety (-SO₂⁻Na⁺) at the 3-position. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes, while the sulfinate group confers nucleophilic reactivity, making the compound valuable in sulfonation and cross-coupling reactions. Its sodium salt form improves solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems .
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQFZCTMMHGSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core with BOC Protection
Overview of Pyrrolidine Synthesis
The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. Synthesis of substituted pyrrolidines, particularly with functional groups at the 3-position, is well-documented in the literature. The most common approaches include cyclization of 1,4-diamines, reduction of pyrrolidinones, and cycloaddition reactions. For the synthesis of Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate, the pyrrolidine core must be functionalized at the 3-position and protected at the nitrogen.
Synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic Acid
A widely adopted strategy for preparing the BOC-protected pyrrolidine precursor involves the synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. One method starts from ethyl glycinate hydrochloride, which is synthesized from glycine and ethanol in the presence of thionyl chloride. The hydrochloride salt is then neutralized, and a Michael addition with ethyl acrylate yields an intermediate that can be cyclized to form the pyrrolidine ring. The resulting amino acid is then protected with di-tert-butyl dicarbonate in the presence of a base such as triethylamine, yielding the BOC-protected pyrrolidine-3-carboxylic acid.
Alternative Routes to BOC-Protected Pyrrolidine Derivatives
Alternative synthetic routes to 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid include the cyclization of 4-amino-2-hydroxybutyric acid derivatives and the use of malic acid or epichlorohydrin as starting materials. For instance, a process involving epichlorohydrin and sodium cyanide produces 4-chloro-3-hydroxybutyronitrile, which is then reduced and cyclized to form the pyrrolidine ring. Subsequent protection with di-tert-butyl dicarbonate yields the desired BOC-protected compound.
Data Table: Comparative Yields and Conditions for Pyrrolidine Synthesis
The above table summarizes the main synthetic routes for constructing the BOC-protected pyrrolidine core, highlighting the trade-offs between yield, cost, and safety.
Conversion to the Sodium Salt
Neutralization of the Sulfinic Acid
Once the sulfinic acid group is installed, the final step in the synthesis of this compound is the conversion of the free sulfinic acid to its sodium salt. This is typically accomplished by treatment with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous or mixed aqueous-organic solvent. The reaction is generally rapid and quantitative, provided that the pH is carefully controlled to avoid hydrolysis of the BOC group or other side reactions.
Purification and Isolation
The sodium salt is usually isolated by precipitation from solution, followed by filtration, washing, and drying under reduced pressure. Care must be taken to avoid exposure to acidic conditions, which could lead to decomposition of the sulfinic acid or loss of the BOC group. The purity of the final product is typically assessed by nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Data Table: Neutralization and Isolation
| Step | Reagent | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Neutralization | Sodium hydroxide | Water/ethanol | >95 | >98 | pH 7-8 optimal |
| Isolation | Filtration, drying | N/A | >90 | >98 | Avoid acid exposure |
This table summarizes the key parameters for the conversion of the sulfinic acid to the sodium salt and the subsequent isolation of the product.
Case Study: Representative Synthesis
Stepwise Synthesis Outline
A representative synthesis of this compound proceeds as follows:
- Synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid from glycine via ethyl glycinate, Michael addition, cyclization, and BOC protection.
- Conversion of the carboxylic acid to a suitable leaving group (e.g., halide or alcohol) at the 3-position.
- Introduction of the sulfinic acid functionality via nucleophilic substitution with sodium sulfinate or by radical-mediated sulfinylation.
- Neutralization of the sulfinic acid to the sodium salt with sodium hydroxide.
- Isolation and purification of the sodium salt.
Experimental Details
Synthesis of 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Starting from glycine, ethyl glycinate hydrochloride is prepared by reaction with ethanol and thionyl chloride. The hydrochloride is neutralized and subjected to a Michael addition with ethyl acrylate, yielding a β-amino ester intermediate. Cyclization under basic conditions affords the pyrrolidine ring, and the amino group is protected with di-tert-butyl dicarbonate in the presence of triethylamine to yield the BOC-protected acid.
Conversion to the Sulfinic Acid
The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by reduction to the alcohol with sodium borohydride. The alcohol is then transformed to the halide using phosphorus tribromide, and nucleophilic substitution with sodium sulfinate affords the sulfinic acid derivative.
Neutralization and Isolation
The crude sulfinic acid is dissolved in water and neutralized with sodium hydroxide to pH 7-8. The sodium salt precipitates upon addition of ethanol, is filtered, washed, and dried under vacuum to yield the final product.
Yields and Characterization
Overall yields for the multi-step synthesis typically range from 40-60%, with the final product exhibiting purity greater than 98% as determined by NMR and HPLC.
Alternative Synthetic Approaches
Direct Sulfinylation of Pyrrolidine Derivatives
Recent advances in direct C-H functionalization have enabled the direct sulfinylation of pyrrolidine derivatives under mild conditions. For example, photoredox-catalyzed sulfinylation using sulfur dioxide surrogates and visible light irradiation can introduce the sulfinic acid group at the 3-position without the need for pre-functionalization. While these methods are still under development, they offer the potential for streamlined synthesis with fewer steps and higher atom economy.
Use of Sulfinic Acid Precursors
Comparative Analysis of Preparation Methods
Efficiency and Yield
The choice of synthetic route depends on the availability of starting materials, the desired scale of synthesis, and the required purity of the final product. Routes starting from glycine or epichlorohydrin offer good yields and scalability, while methods involving direct sulfinylation or enzymatic catalysis are more suitable for specialized applications.
Cost and Scalability
The cost of starting materials and reagents, as well as the number of synthetic steps, influences the overall cost and scalability of the process. Routes utilizing inexpensive and readily available starting materials, such as glycine or epichlorohydrin, are favored for large-scale synthesis.
Data Table: Comparative Evaluation
| Route | Yield (%) | Safety | Cost | Scalability | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| Glycine-based | 70-80 | Moderate | Low | High | >98 | Moderate |
| Epichlorohydrin-based | 87 | Low (cyanide) | Low | High | >95 | Low (hazardous waste) |
| Direct sulfinylation | 50-75 | High | Moderate | Low | >98 | High (mild conditions) |
| Enzymatic | Variable | High | High | Low | High | High (green) |
This table provides a comparative overview of the main synthetic routes, highlighting the key factors influencing the choice of method.
Perspectives from the Literature
Patent Literature
Several patents describe the synthesis of BOC-protected pyrrolidine derivatives and their functionalization at the 3-position. For example, European Patent EP2358670B1 discloses methods for preparing tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and related intermediates, which can be adapted for the synthesis of sulfinic acid derivatives. Chinese Patent CN102241617A describes the synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone from glycine, providing a scalable route to the BOC-protected pyrrolidine core. Chinese Patent CN102249971A details the preparation of 1-N-BOC-3-hydroxypyrrolidine from epichlorohydrin and sodium cyanide, offering an alternative route with high yield.
Academic Research
Academic research has focused on the development of new methods for the installation of sulfinic acid groups, including transition metal-catalyzed and radical-mediated processes. These methods offer improved selectivity and functional group tolerance, expanding the scope of accessible sulfinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfinate group to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has shown potential as a multitarget ligand, influencing serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as depression and anxiety. Its ability to modulate these neurotransmitter systems suggests that it could be developed into therapeutic agents targeting various neurological conditions.
2. Anticancer Research
Recent studies have indicated that sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate might play a role in cancer therapy. Its interactions with specific proteins involved in cancer cell proliferation provide a pathway for developing new anticancer drugs .
3. Neuropharmacology
The compound's interaction with neurotransmitter receptors opens avenues for exploring treatments for neurological disorders, including epilepsy and bipolar disorder. Its potential effects on mood regulation make it a candidate for further pharmacological research .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Organosulfur Compounds : It can be utilized in the formation of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. This versatility is crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
- Chiral Synthesis : The compound can be employed in the synthesis of chiral intermediates, which are essential in developing enantiopure drugs. Its structural features allow for high enantioselectivity in reactions involving chiral centers .
Case Study 1: Neurotransmitter Receptor Modulation
A study investigated the effects of this compound on serotonin receptor activity. The results indicated that the compound could enhance serotonin signaling pathways, suggesting its potential use in treating mood disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of prostate cancer cells by targeting specific BET proteins. This finding highlights its potential as a therapeutic agent in cancer treatment strategies .
Mechanism of Action
The mechanism of action of Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its reactivity with various molecular targets. The sulfinate group can participate in redox reactions, while the Boc protecting group can be removed under acidic conditions to reveal reactive sites on the pyrrolidine ring. These interactions can modulate biochemical pathways and molecular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Sodium 1-[(tert-Butoxy)carbonyl]pyrrolidine-3-sulfinate: Key groups: Boc-protected pyrrolidine, sulfinate (-SO₂⁻Na⁺). Molecular formula: C₉H₁₆NNaO₄S (calculated based on IUPAC nomenclature). Applications: Nucleophilic sulfinate source, intermediate in sulfonamide synthesis.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (MFCD30553509, CAS 1442309-70-6):
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate :
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₆NNaO₄S | 273.29 | N/A | Boc, sulfinate (-SO₂⁻Na⁺) |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₉H₂₈BrN₂O₅ | 467.34 | 1442309-70-6 | Boc, bromopyridine, dimethoxymethyl |
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | C₃₂H₄₃FN₂O₄Si | 630.79 | N/A | TBS, fluoropyridine, benzyl ester |
Research Findings and Inferences
- Synthetic Utility : this compound is a precursor for sulfonamides, critical in drug discovery. In contrast, bromopyridine derivatives (e.g., MFCD30553509) are intermediates for kinase inhibitors or agrochemicals .
- Crystallographic Analysis: Structural determination of these compounds (e.g., bond angles, conformations) likely employs SHELX programs, as noted in crystallographic literature .
- Price and Availability : Pyridine derivatives with halogen substituents (e.g., bromine) are typically more expensive (e.g., $350/g for MFCD30553509) due to their use in high-value syntheses, whereas sulfinate salts may be cost-effective for bulk reactions .
Biological Activity
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate, a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a sulfinate moiety, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base like sodium hydroxide. The sulfinate group is introduced through sulfonylation reactions using sodium sulfinate. The compound exhibits reactivity typical of sulfinate esters, allowing for various chemical transformations such as oxidation to sulfonates and reduction to thiols or sulfides .
Table 1: Summary of Synthesis Methods
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Sulfonylation | Reaction of pyrrolidine with tert-butoxycarbonyl chloride. |
| 2 | Oxidation | Conversion of sulfinate to sulfonate using oxidizing agents. |
| 3 | Reduction | Formation of thiols or sulfides using reducing agents. |
The biological activity of this compound is attributed to its ability to participate in nucleophilic substitution reactions due to the reactive sulfinate group. The Boc group serves as a protective element, allowing selective deprotection under acidic conditions, which can enhance the compound's bioavailability and therapeutic potential.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers .
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL against A549 (lung cancer) and MCF-7 (breast cancer) cells. This suggests its potential as an anticancer agent through mechanisms involving apoptosis induction and disruption of cell cycle progression .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds such as sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfonate and sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-thiolate. Its unique structural features allow for selective reactions that are not possible with other compounds, enhancing its utility in organic synthesis and medicinal chemistry .
Table 2: Comparison with Similar Compounds
| Compound Name | Functional Group | Unique Features |
|---|---|---|
| Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfonate | Sulfonate | Higher stability under physiological conditions. |
| Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-thiolate | Thiolate | Enhanced nucleophilicity but less stability than sulfinate. |
Q & A
Q. What are the standard synthetic routes for Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate, and what reaction conditions are critical?
The synthesis typically involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to pyrrolidine-3-sulfinic acid and (2) isolating the sodium sulfinate salt.
- Boc Protection : React pyrrolidine-3-sulfinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) .
- Solvent and Temperature : Dichloromethane (DCM) or THF at 0–20°C ensures optimal reactivity while minimizing side reactions .
- Salt Formation : Neutralize the sulfinic acid with sodium hydroxide to yield the sodium sulfinate .
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Base | Triethylamine (TEA) | Neutralizes acid, drives Boc coupling | |
| Catalyst | DMAP | Enhances nucleophilic reactivity | |
| Solvent | Dichloromethane (DCM) | Polar aprotic medium | |
| Temperature | 0–20°C | Controls reaction kinetics |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the Boc group and pyrrolidine backbone. P NMR is irrelevant here but is critical for phosphonate analogs .
- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies sulfur content to verify sulfinate integrity .
- HPLC : Monitors enantiomeric purity if the compound is chiral .
Q. What are the primary research applications of this compound in organic chemistry?
- Building Block : Used to introduce sulfinate groups into peptides or chiral catalysts .
- Nucleophilic Reactions : The sulfinate group acts as a leaving group in S2 reactions or participates in redox chemistry .
- Protecting Group Strategy : The Boc group enables temporary amine protection during multi-step syntheses .
Q. What precautions are necessary for handling and storing this compound?
- Moisture Sensitivity : Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal : Neutralize with mild acid (e.g., citric acid) before disposal to avoid releasing reactive sulfinates .
Advanced Research Questions
Q. How can researchers control stereochemistry during the synthesis of this compound?
- Chiral Starting Materials : Use enantiomerically pure pyrrolidine-3-sulfinic acid precursors.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., cinchona alkaloids) during Boc protection to induce enantioselectivity .
- Chromatographic Resolution : Separate diastereomers via chiral HPLC or crystallization .
Q. How does the sulfinate group influence reactivity in cross-coupling or substitution reactions?
- Nucleophilicity : The sulfinate () is a strong nucleophile, enabling reactions with electrophiles (e.g., alkyl halides) .
- Redox Activity : Oxidizes to sulfonate () under strong oxidizing conditions, altering reactivity .
- Leaving Group Potential : In alkylation reactions, the sulfinate can act as a leaving group in the presence of transition-metal catalysts .
Q. What strategies prevent Boc deprotection side reactions during downstream modifications?
- Acid Sensitivity : Use mild deprotection agents (e.g., TFA in DCM) at low temperatures (0°C) to avoid pyrrolidine ring opening .
- Alternative Protecting Groups : For acid-labile systems, consider Fmoc or Alloc groups instead of Boc .
- In Situ Monitoring : Use FTIR or H NMR to track deprotection progress and terminate reactions promptly .
Q. How does this compound compare structurally and functionally to related sulfinate derivatives?
Q. Key Takeaways for Researchers
- Methodological Rigor : Prioritize NMR and HRMS for structural validation, and optimize reaction conditions to balance yield and purity.
- Stereochemical Control : Use chiral resolution techniques or asymmetric synthesis to ensure enantiopurity in drug discovery contexts.
- Reactivity Tuning : Leverage the sulfinate group’s nucleophilicity while mitigating unwanted oxidation or side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
